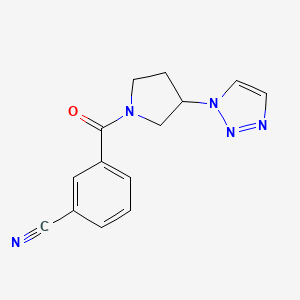
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group. The 1H-1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide via nucleophilic substitution with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.
CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrrolidine rings.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the pyrrolidine ring may yield pyrrolidines with varying degrees of saturation .
科学研究应用
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(1H-1,2,3-triazol-4-yl)pyridine: A selective SIRT3 inhibitor with applications in cancer research.
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Known for its antiviral and anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Investigated for its cytotoxic activity against cancer cell lines.
Uniqueness
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzonitrile group, which confer distinct chemical properties and biological activities.
属性
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNDWCZNIGBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)
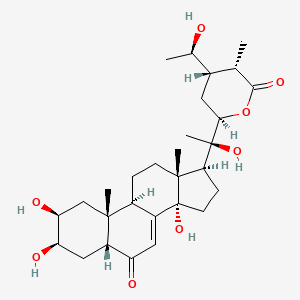
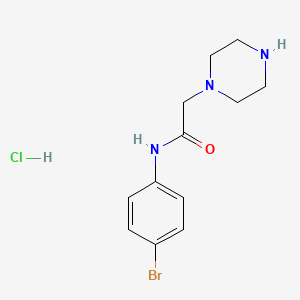
![(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2760015.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)
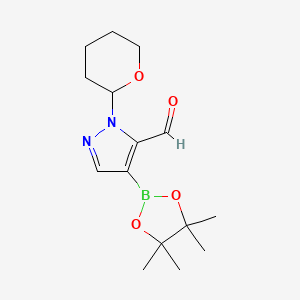
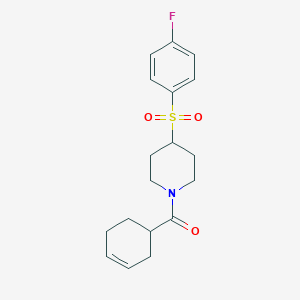
![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
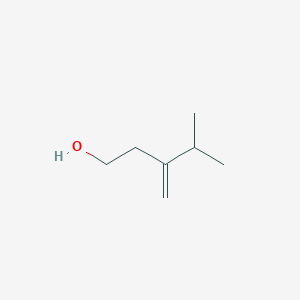
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
